1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 3,4-dimethylphenyl group and a 2-(thiophen-2-yl)pyridin-4-yl)methyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves the following steps:
Formation of the Urea Derivative: The reaction begins with the preparation of the urea derivative by reacting an appropriate isocyanate with an amine. For this compound, 3,4-dimethylphenyl isocyanate is reacted with 2-(thiophen-2-yl)pyridin-4-yl)methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes can be employed. Batch processes are suitable for smaller quantities, while continuous processes are more efficient for large-scale production.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea: Lacks the thiophene ring, which may affect its biological activity and chemical properties.
1-(3,4-Dimethylphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, leading to different re
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-6-16(10-14(13)2)22-19(23)21-12-15-7-8-20-17(11-15)18-4-3-9-24-18/h3-11H,12H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWOBMUFWZPOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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